molecular formula C12H22OSi B14450963 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde CAS No. 72952-63-7

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde

Cat. No.: B14450963
CAS No.: 72952-63-7
M. Wt: 210.39 g/mol
InChI Key: PJUDJGHXYIJDME-UHFFFAOYSA-N
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Description

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a methyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexene with a trimethylsilyl methyl reagent under specific conditions to introduce the trimethylsilyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(trimethylsilyl)-3-vinyl-6-heptenoic acid: Similar structure but with a vinyl group and carboxylic acid functionality.

    4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Similar cyclohexene ring but with different substituents.

Uniqueness

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde is unique due to the presence of both a trimethylsilyl group and an aldehyde group on the cyclohexene ring

Properties

CAS No.

72952-63-7

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

6-methyl-2-(trimethylsilylmethyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C12H22OSi/c1-10-6-5-7-11(12(10)8-13)9-14(2,3)4/h5,7-8,10-12H,6,9H2,1-4H3

InChI Key

PJUDJGHXYIJDME-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(C1C=O)C[Si](C)(C)C

Origin of Product

United States

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